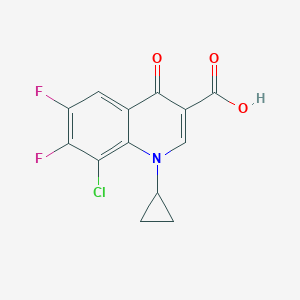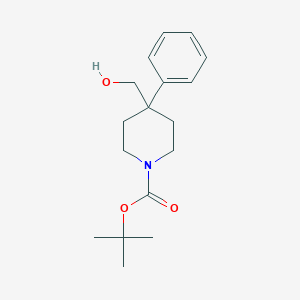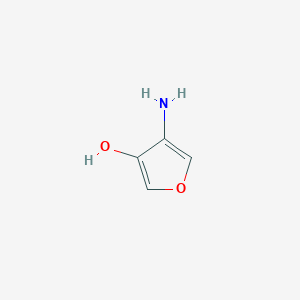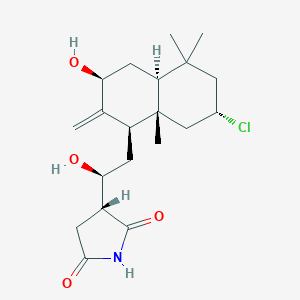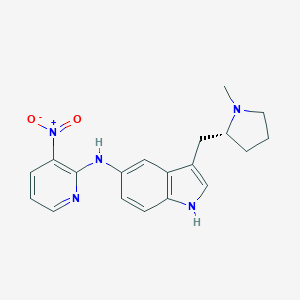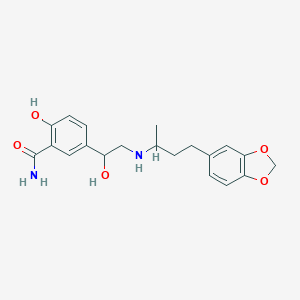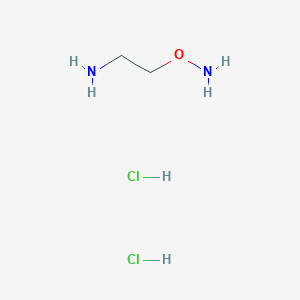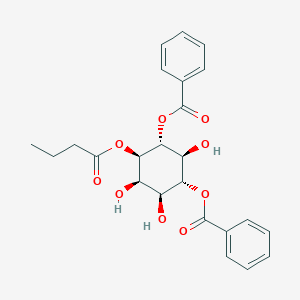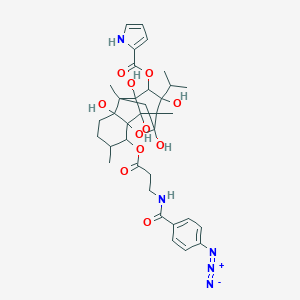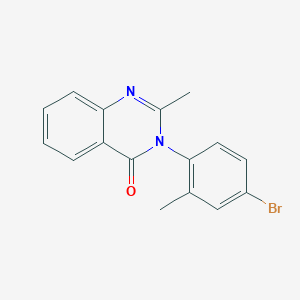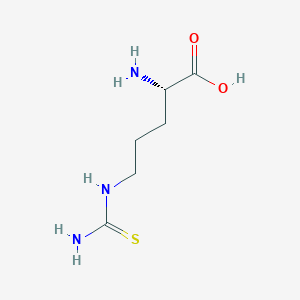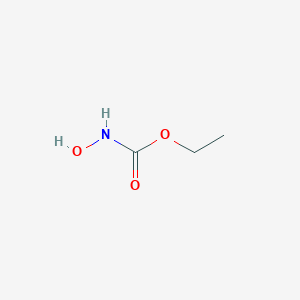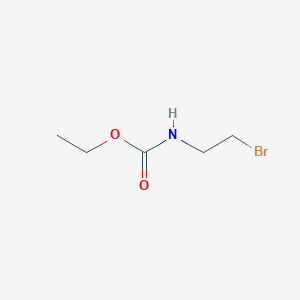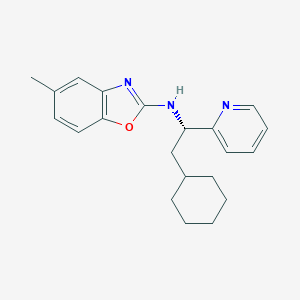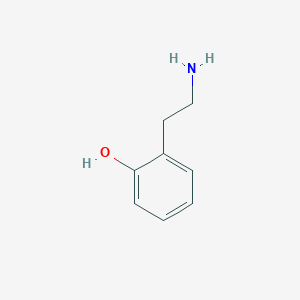
2-(2-氨基乙基)苯酚
描述
2-(2-Aminoethyl)phenol is a chemical compound that belongs to the class of organic compounds known as phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The aminoethyl group attached to the phenol structure suggests that this compound could exhibit interesting chemical and physical properties and could be used in various applications, including as a building block for more complex molecules.
Synthesis Analysis
The synthesis of 2-(2-Aminoethyl)phenol derivatives has been explored through various methods. One approach involves the synthesis of 2-(aminomethyl)phenols, which have been tested for saluretic and diuretic activity, with some compounds showing significant antihypertensive activity . Another study describes the asymmetric synthesis of 2-(1-aminoethyl)phenols, exploring different routes to achieve enantiomerically enriched compounds, with one method providing the compound with high enantiomer excess . Additionally, a one-pot synthesis method has been developed for 2-(N-substituted aminomethyl) phenols, which offers a green route for the preparation of these compounds with good yield .
Molecular Structure Analysis
The molecular structure of 2-(2-Aminoethyl)phenol derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol, was determined using single crystal X-ray diffraction, revealing an E configuration at the C=N functional bond and the presence of hydrogen bonding and π-π stacking interactions . Similarly, the structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined crystallographically, showing the presence of either the enol-imine or keto-amine forms .
Chemical Reactions Analysis
The chemical reactivity of 2-(2-Aminoethyl)phenol derivatives can be inferred from studies on related compounds. For example, the synthesis of oligomer and monomer/oligomer-metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol involved oxidative polycondensation, indicating that these phenolic compounds can participate in coupling reactions . Schiff base reactions have also been employed to synthesize derivatives such as 2-[(benzo[d]thiazol-2-ylimino)methyl]phenol, which can be further reduced to the corresponding aminomethylphenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Aminoethyl)phenol derivatives have been studied through various experimental techniques. Solvatochromism studies on substitute-((2-phenoxybenzylidene)amino)phenol derivatives have provided insights into their electronic and photophysical properties, including the determination of excited and ground state dipole moments and solute-solvent interactions . The thermal stability of oligomer-metal complexes derived from aminophenol compounds has been assessed using thermogravimetric analysis, indicating their potential for use in materials with specific thermal requirements .
科学研究应用
Application 1: Extraction of Phenolic Compounds from Plants
- Summary of the Application : The compound “2-(2-Aminoethyl)phenol” has been used in the development of a green, ultrasound-assisted supramolecular solvent (SUPRAS) method for the simultaneous determination of three phenolic acids in Prunella vulgaris .
- Methods of Application or Experimental Procedures : The SUPRAS was prepared with octanoic acid reverse micelles dispersed in ethanol–water. The extraction efficiency of the SUPRAS significantly exceeded that of conventional organic solvents .
- Results or Outcomes : The SUPRAS method demonstrated greater antioxidant capacity. Confocal laser scanning microscopy (CLSM) images revealed the spherical droplet structure of the SUPRAS, characterized by a well-defined circular fluorescence position, which coincided with the position of the phenolic acids .
Application 2: Antioxidant Activity of Synthetic Polymers of Phenolic Compounds
- Summary of the Application : “2-(2-Aminoethyl)phenol” has been used in the synthesis of polymeric phenols. These polymers have been evaluated for their antioxidant activity .
- Methods of Application or Experimental Procedures : The synthesis of these polymeric phenols has been carried out using enzyme catalysis, which is considered an environmentally friendly and safer approach .
- Results or Outcomes : The polymeric phenols synthesized have shown potent antioxidant properties and increased stability in aqueous systems. Several assays have been developed to determine the antioxidant potency of these polymeric phenols .
Application 3: Biosensor for Phenol Detection
- Summary of the Application : “2-(2-Aminoethyl)phenol” has been used in the development of biosensors for phenol detection . These biosensors are important tools for monitoring phenol, a toxic compound that is widely present in industrial effluents .
- Methods of Application or Experimental Procedures : The biosensor is typically constructed by immobilizing an enzyme that can react with phenol on an electrode surface. The reaction produces a current that is proportional to the concentration of phenol .
- Results or Outcomes : The biosensor provides a sensitive and selective method for phenol detection. It has been used for monitoring phenol in various environmental samples .
安全和危害
“2-(2-Aminoethyl)phenol” is associated with certain hazards. It may cause severe skin burns and eye damage, respiratory irritation, and is suspected of causing genetic defects . It may also cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled .
属性
IUPAC Name |
2-(2-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEVAQARAVDUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174326 | |
| Record name | 2-(2-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)phenol | |
CAS RN |
2039-66-9 | |
| Record name | 2-(2-Aminoethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Aminoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

